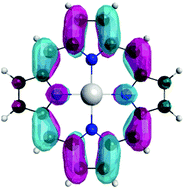Ligand non-innocence and strong correlation in manganese superoxide dismutase mimics
Physical Chemistry Chemical Physics Pub Date: 2017-01-26 DOI: 10.1039/C6CP07563K
Abstract
We examine the 1-electron reduction of manganese porphyrin complexes Mn(III) porphyrin and Mn(III) TDE-2-ImP5+, which have attracted recent interest due to their properties as superoxide dismutase mimics. We perform a series of electronic structure calculations using the variational 2-electron reduced density matrix (2-RDM) method with a large [30,30] active space that represents a wavefunction with 1019 variables, as well as the more traditional complete active space self-consistent field (CASSCF) method with a [14,14] active space. We show that the larger 2-RDM calculation, intractable with CASSCF, is required to capture the full effects of electron correlation in the molecule and predict the non-innocence of the porphyrin ligand during the reduction. The CASSCF method predicts single-reference systems exhibiting a metal-centered reduction, but the 2-RDM method predicts a strongly correlated system exhibiting a ligand-centered reduction. Based on these results, we find that the porphyrin ligand is reduced rather than the manganese, and suggest that the electron correlation plays a role in driving the ligand non-innocence.


Recommended Literature
- [1] Inside back cover
- [2] Abnormal low-temperature behavior of a continuous photocurrent in Bi2S3 nanowires†
- [3] Back cover
- [4] Homogeneous and efficient production of a bacterial nanocellulose-lactoferrin-collagen composite under an electric field as a matrix to promote wound healing†
- [5] Highly facile homogeneous epoxidation of olefins using oxo-diperoxo tungstate(vi) complex as catalyst, bicarbonate as co-catalyst and hydrogen peroxide as a terminal oxidant†
- [6] One-pot synthesis of hetero[6]rotaxane bearing three different kinds of macrocycle through a self-sorting process†
- [7] Low-temperature selective catalytic reduction of NOx with NH3 over a manganese and cerium oxide/graphene composite prepared by a hydrothermal method
- [8] Perpendicularly oriented lamellae in poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) blended with an amorphous polymer: ultra-thin to thick films
- [9] Relating the structure and dynamics of ionic liquids under shear by means of reverse non-equilibrium molecular dynamics simulations†
- [10] Mechanisms of photoinduced toxicity of AgNPs to the microalgae Chlorella pyrenoidosa in the presence of hematite nanoparticles: insights from transcriptomics, metabolomics and the photochemical index†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 121080-96-4
-
CAS no.: 12025-32-0









